Swelyyplranl-NH2
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Overview
Description
The compound SWELYYPLRANL-NH2 is a peptide known for its role as an antagonist of E-cadherin and N-cadherin. These cadherins are crucial for cell-cell adhesion in epithelial tissues. The peptide sequence is Serine-Tryptophan-Glutamic acid-Leucine-Tyrosine-Tyrosine-Proline-Leucine-Arginine-Alanine-Asparagine-Leucine-NH2 . This compound has been extensively studied for its ability to inhibit cell aggregation and promote drug delivery through epithelial and endothelial permeability barriers .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of SWELYYPLRANL-NH2 involves solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin. Subsequent amino acids are added sequentially through a series of coupling and deprotection steps. The peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Industrial Production Methods: Industrial production of This compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to increase efficiency and yield. The use of high-purity reagents and stringent quality control measures ensures the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: SWELYYPLRANL-NH2 primarily undergoes binding interactions rather than traditional chemical reactions like oxidation or reduction. It binds to the extracellular domains of E-cadherin and N-cadherin, inhibiting their function .
Common Reagents and Conditions: The peptide is typically used in aqueous solutions or dimethyl sulfoxide (DMSO) for biological assays. The binding interactions are studied under physiological conditions, often in cell culture media .
Major Products Formed: The primary outcome of the interaction between This compound and cadherins is the inhibition of cell-cell adhesion, leading to changes in cell behavior and signaling pathways .
Scientific Research Applications
Chemistry: In chemistry, SWELYYPLRANL-NH2 is used to study the structural and functional aspects of cadherin-mediated cell adhesion. It serves as a tool to dissect the molecular interactions involved in cell-cell adhesion .
Biology: In biological research, this peptide is employed to investigate the role of cadherins in various cellular processes, including embryonic development, tissue morphogenesis, and cancer metastasis .
Medicine: In medicine, This compound has potential therapeutic applications in cancer treatment. By inhibiting cadherin-mediated cell adhesion, it may prevent tumor cells from metastasizing .
Industry: In the pharmaceutical industry, This compound is used to enhance drug delivery across epithelial and endothelial barriers. Its ability to modulate cell adhesion makes it a valuable tool for improving the bioavailability of therapeutic agents .
Mechanism of Action
SWELYYPLRANL-NH2: exerts its effects by binding to the extracellular domains of E-cadherin and N-cadherin, preventing these proteins from mediating cell-cell adhesion. This disruption of cadherin function leads to changes in cell signaling pathways, including the phosphorylation of signal transducer and activator of transcription 3 (STAT3) and alterations in the expression of pluripotency-related genes .
Comparison with Similar Compounds
H-SWELYYPLRANL-NH2: Another peptide with a similar sequence and function.
DECMA-1: An E-cadherin neutralizing antibody that also inhibits cadherin-mediated cell adhesion.
Uniqueness: SWELYYPLRANL-NH2 is unique in its dual antagonistic activity against both E-cadherin and N-cadherin. This dual activity makes it a versatile tool for studying cadherin function and for potential therapeutic applications .
Properties
Molecular Formula |
C73H106N18O18 |
---|---|
Molecular Weight |
1523.7 g/mol |
IUPAC Name |
(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C73H106N18O18/c1-37(2)28-51(61(76)98)84-70(107)56(34-59(75)95)85-62(99)40(7)81-64(101)49(14-10-26-79-73(77)78)82-66(103)53(30-39(5)6)89-71(108)58-15-11-27-91(58)72(109)57(32-42-18-22-45(94)23-19-42)90-68(105)54(31-41-16-20-44(93)21-17-41)88-67(104)52(29-38(3)4)87-65(102)50(24-25-60(96)97)83-69(106)55(86-63(100)47(74)36-92)33-43-35-80-48-13-9-8-12-46(43)48/h8-9,12-13,16-23,35,37-40,47,49-58,80,92-94H,10-11,14-15,24-34,36,74H2,1-7H3,(H2,75,95)(H2,76,98)(H,81,101)(H,82,103)(H,83,106)(H,84,107)(H,85,99)(H,86,100)(H,87,102)(H,88,104)(H,89,108)(H,90,105)(H,96,97)(H4,77,78,79)/t40-,47-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-/m0/s1 |
InChI Key |
IUFAAWPVHIXXCQ-ZZLSJORXSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](CO)N |
Canonical SMILES |
CC(C)CC(C(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C1CCCN1C(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CO)N |
Origin of Product |
United States |
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